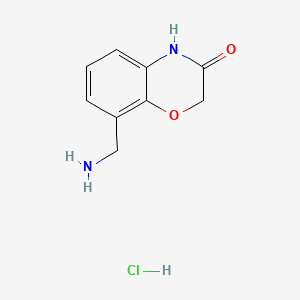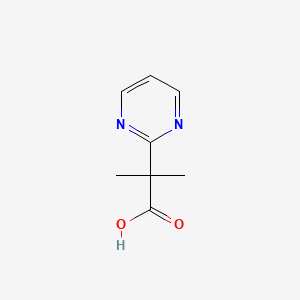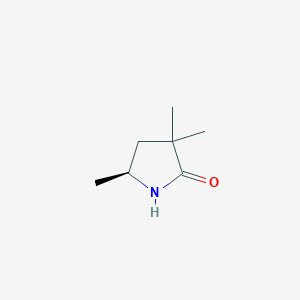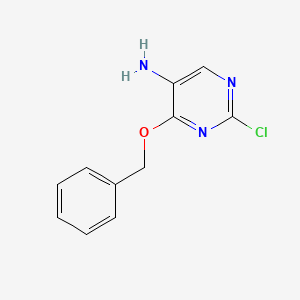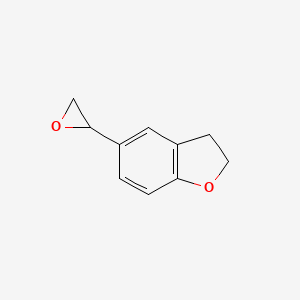
2-(7-Oxo-1,4-diazepan-1-yl)aceticacidhydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(7-Oxo-1,4-diazepan-1-yl)acetic acid hydrochloride is a chemical compound that belongs to the class of seven-membered nitrogen heterocycles. These compounds are known for their diverse biological properties and pharmaceutical importance. The presence of the diazepane ring structure makes this compound particularly interesting for various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-Oxo-1,4-diazepan-1-yl)acetic acid hydrochloride can be achieved through several methods. One common approach involves the intramolecular asymmetric reductive amination of aminoketones using imine reductase enzymes . This method provides high enantiomeric excess and is efficient for producing chiral 1,4-diazepanes.
Another method involves the use of classical resolution techniques, ruthenium-catalyzed intramolecular asymmetric reductive amination, and chiral-pool starting materials . These methods are often employed to avoid the use of heavy metal catalysts and halogenated solvents.
Industrial Production Methods
Industrial production of 2-(7-Oxo-1,4-diazepan-1-yl)acetic acid hydrochloride typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts and environmentally friendly solvents is preferred to minimize the environmental impact of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(7-Oxo-1,4-diazepan-1-yl)acetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various substituted diazepanes, hydroxyl derivatives, and other functionalized compounds that retain the diazepane ring structure.
Aplicaciones Científicas De Investigación
2-(7-Oxo-1,4-diazepan-1-yl)acetic acid hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of neurological disorders and as a precursor for drug development.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-(7-Oxo-1,4-diazepan-1-yl)acetic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.
Comparación Con Compuestos Similares
Similar Compounds
Suvorexant: A selective dual-orexin receptor antagonist used for the treatment of insomnia.
Ripasudil: A Rho-associated kinase inhibitor used for the treatment of glaucoma and ocular hypertension.
Uniqueness
2-(7-Oxo-1,4-diazepan-1-yl)acetic acid hydrochloride is unique due to its specific diazepane ring structure and the presence of the acetic acid moiety. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H13ClN2O3 |
|---|---|
Peso molecular |
208.64 g/mol |
Nombre IUPAC |
2-(7-oxo-1,4-diazepan-1-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H12N2O3.ClH/c10-6-1-2-8-3-4-9(6)5-7(11)12;/h8H,1-5H2,(H,11,12);1H |
Clave InChI |
WWPNXNHTDUCCLD-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCN(C1=O)CC(=O)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




